molecular formula C16H24N2O5S B11125735 1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide

1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11125735
M. Wt: 356.4 g/mol
InChI Key: ZIOJMAVOOZXZQA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and an ethyl carboxamide group

Preparation Methods

The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride from 2,5-dimethoxybenzenesulfonic acid or through the reaction of chlorosulfonic acid with 1,4-dimethoxybenzene . This intermediate is then reacted with N-ethylpiperidine-3-carboxamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-6-5-9-18(11-12)24(20,21)15-10-13(22-2)7-8-14(15)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19)

InChI Key

ZIOJMAVOOZXZQA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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